1-(4-((4-Fluorophenyl)sulfonyl)piperidin-1-yl)propan-1-one
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Overview
Description
Molecular Structure Analysis
The molecular structure of “1-(4-((4-Fluorophenyl)sulfonyl)piperidin-1-yl)propan-1-one” consists of a piperidine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms . This structure is attached to a sulfonyl group that is further connected to a fluorophenyl group.Scientific Research Applications
Synthesis and Antimicrobial Activity
- The compound demonstrates potential as an antimicrobial agent, particularly against bacterial and fungal pathogens affecting tomato plants, as shown by Vinaya et al. (2009) who synthesized similar derivatives and evaluated their antimicrobial efficacy (Vinaya et al., 2009).
Crystal and Molecular Structures
- Studies by Kubicki and Codding (2003) revealed insights into the crystal structures of related compounds, which can be crucial for understanding the compound's interactions and stability (Kubicki & Codding, 2003).
Chemical Transformations
- The compound has been involved in studies of chemical transformations, such as the piperidine to pyrrolidine ring transformation, documented by Ambrožič et al. (1998) (Ambrožič et al., 1998).
Biological Evaluation for Enzyme Inhibition
- Khalid et al. (2016) synthesized related compounds and evaluated them for enzyme inhibition, providing insights into potential therapeutic applications (Khalid et al., 2016).
Protection of Hydroxyl Groups in Carbohydrate Chemistry
- The compound's derivative has been used for protecting hydroxyl groups in carbohydrate chemistry, as detailed by Spjut et al. (2010) (Spjut, Qian, & Elofsson, 2010).
Polymorphism Control in Pharmaceutical Compounds
- Research by Takeguchi et al. (2015) highlights the role of similar compounds in controlling polymorphism of pharmaceutical agents, which is critical for drug formulation and stability (Takeguchi et al., 2015).
Synthesis of Anticancer Agents
- The synthesis and evaluation of piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids, related to this compound, for anticancer properties were explored by Rehman et al. (2018) (Rehman et al., 2018).
Cycloaddition Reaction for Sulfamidate-Fused Piperidin-4-Ones
- Liu et al. (2013) described a method involving this compound for the synthesis of sulfamidate-fused piperidin-4-ones, important in medicinal chemistry (Liu et al., 2013).
Future Directions
Properties
IUPAC Name |
1-[4-(4-fluorophenyl)sulfonylpiperidin-1-yl]propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FNO3S/c1-2-14(17)16-9-7-13(8-10-16)20(18,19)12-5-3-11(15)4-6-12/h3-6,13H,2,7-10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVXTUASLYVDFFW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCC(CC1)S(=O)(=O)C2=CC=C(C=C2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FNO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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